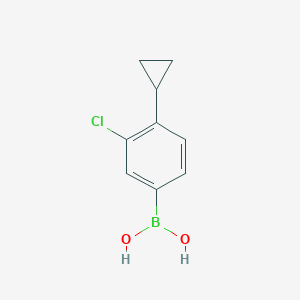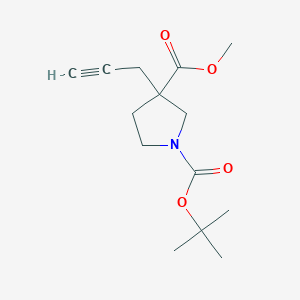
1-(Tert-butyl) 3-methyl 3-(prop-2-yn-1-yl)pyrrolidine-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-butyl 3-methyl 3-(prop-2-yn-1-yl)pyrrolidine-1,3-dicarboxylate is an organic compound with a complex structure that includes a pyrrolidine ring substituted with tert-butyl, methyl, and prop-2-yn-1-yl groups
Vorbereitungsmethoden
The synthesis of 1-tert-butyl 3-methyl 3-(prop-2-yn-1-yl)pyrrolidine-1,3-dicarboxylate typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of Substituents: The tert-butyl, methyl, and prop-2-yn-1-yl groups are introduced through various substitution reactions. For example, tert-butyl groups can be added using tert-butyl chloride in the presence of a base.
Esterification: The carboxylate groups are introduced through esterification reactions, typically using alcohols and acid chlorides under acidic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-tert-butyl 3-methyl 3-(prop-2-yn-1-yl)pyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyrrolidine ring. Common reagents include halides and alkoxides.
Wissenschaftliche Forschungsanwendungen
1-tert-butyl 3-methyl 3-(prop-2-yn-1-yl)pyrrolidine-1,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-tert-butyl 3-methyl 3-(prop-2-yn-1-yl)pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-tert-butyl 3-methyl 3-(prop-2-yn-1-yl)pyrrolidine-1,3-dicarboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has a similar tert-butyl group and alkyne functionality but differs in the core structure and additional substituents.
1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: This ionic liquid has a similar methyl and butyl substitution but differs in its ionic nature and applications.
The uniqueness of 1-tert-butyl 3-methyl 3-(prop-2-yn-1-yl)pyrrolidine-1,3-dicarboxylate lies in its specific combination of substituents and the resulting chemical properties, making it valuable for targeted research and applications.
Eigenschaften
Molekularformel |
C14H21NO4 |
|---|---|
Molekulargewicht |
267.32 g/mol |
IUPAC-Name |
1-O-tert-butyl 3-O-methyl 3-prop-2-ynylpyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C14H21NO4/c1-6-7-14(11(16)18-5)8-9-15(10-14)12(17)19-13(2,3)4/h1H,7-10H2,2-5H3 |
InChI-Schlüssel |
QGWAJNJQCJGTNR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CC#C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 2-{2-bromo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate](/img/structure/B15302208.png)
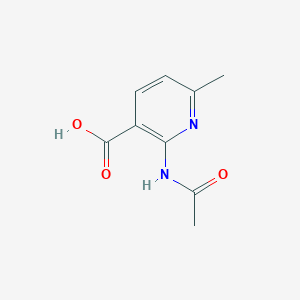
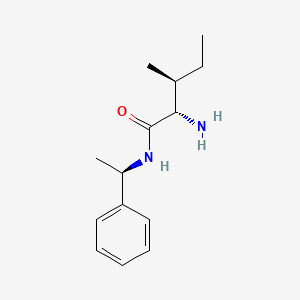
![2-oxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B15302224.png)
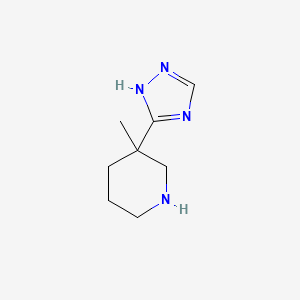
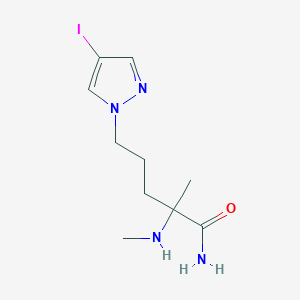
![n4-Methyl-4-propyl-1,4-dihydrobenzo[c][1,2,5]oxadiazole-4,7-diamine](/img/structure/B15302252.png)
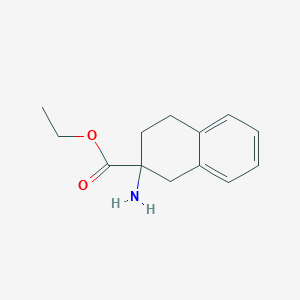
![Ethyl 2-(hydroxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15302260.png)
![1-[2-(Aminomethyl)-1-benzylazetidin-2-yl]methanamine](/img/structure/B15302282.png)
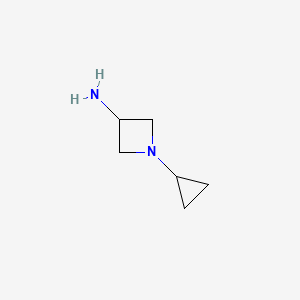
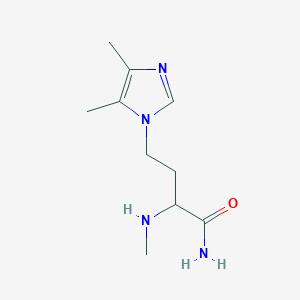
![6-Acetamido-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15302300.png)
